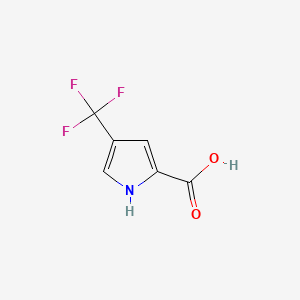

4-(Trifluoromethyl)-1H-pyrrole-2-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Trifluoromethylated compounds are widely used in the field of medicinal chemistry due to their unique properties . They are often used as intermediates in the synthesis of various pharmaceuticals .

Synthesis Analysis

The synthesis of trifluoromethylated compounds can be complex and varies depending on the specific compound. For example, one method involves the use of trifluoroacetyl chloride or trifluoroacetic anhydride with vinyl ether, followed by ammoniation, reaction with 3-methoxy methyl acrylate, and finally cyclization and hydrolysis .Molecular Structure Analysis

The molecular structure of trifluoromethylated compounds can vary greatly. For example, 4-(Trifluoromethyl)benzoic acid has a molecular formula of C8H5F3O2 .Chemical Reactions Analysis

Trifluoromethylated compounds can undergo various chemical reactions. For example, they can participate in Suzuki-Miyaura cross-coupling reactions .Physical And Chemical Properties Analysis

Trifluoromethylated compounds have unique physical and chemical properties. For example, 4-(Trifluoromethyl)benzoic acid is a white to pale yellow crystalline powder .Aplicaciones Científicas De Investigación

Environmental Degradation and Toxicology

Studies have focused on the environmental persistence and degradation pathways of polyfluoroalkyl chemicals, which are related to compounds like 4-(Trifluoromethyl)-1H-pyrrole-2-carboxylic acid. These compounds can degrade into perfluoroalkyl and polyfluoroalkyl substances (PFAS), including perfluorooctanoic acid (PFOA) and perfluorooctane sulfonate (PFOS), which are known for their toxicological profiles and regulatory concerns. Research into microbial degradation pathways highlights the transformation of these chemicals in the environment, providing insights into potential biodegradation strategies and the environmental fate of related precursors (Liu & Avendaño, 2013).

Chemical Synthesis and Industrial Applications

The utility of trifluoromethyl groups in organic synthesis, including their incorporation into compounds like 4-(Trifluoromethyl)-1H-pyrrole-2-carboxylic acid, is significant for developing new chemical entities with potential industrial applications. For instance, trifluoromethanesulfonic acid has been employed in a variety of organic transformations due to its strong protonating power and low nucleophilicity, suggesting similar potential applications for trifluoromethyl-containing compounds in synthesizing new organic materials (Kazakova & Vasilyev, 2017).

Biocatalysis and Bioaccumulation

Research into the inhibition effects of carboxylic acids on microbial biocatalysts provides valuable information for biotechnological applications, including fermentation processes. This is relevant for understanding the biological impacts of compounds with carboxylic acid functionalities, like 4-(Trifluoromethyl)-1H-pyrrole-2-carboxylic acid, on industrial bioprocesses (Jarboe, Royce, & Liu, 2013). Additionally, studies on the bioaccumulation and environmental behavior of PFAS provide insights into the potential ecological risks associated with the use and disposal of fluorinated compounds, highlighting the need for careful management of these substances to minimize their environmental impact (Houde et al., 2006).

Safety And Hazards

Direcciones Futuras

Propiedades

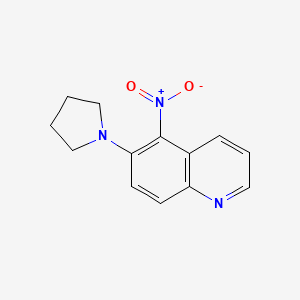

IUPAC Name |

4-(trifluoromethyl)-1H-pyrrole-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4F3NO2/c7-6(8,9)3-1-4(5(11)12)10-2-3/h1-2,10H,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZLYSJNODQYBNZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC=C1C(F)(F)F)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4F3NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Trifluoromethyl)-1H-pyrrole-2-carboxylic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 5-[(2R)-2-aminopropyl]-2-hydroxybenzoate](/img/structure/B599477.png)

![2-(7-Methylimidazo[1,2-a]pyridin-3-yl)ethanamine](/img/structure/B599488.png)

![6-[Chloro(oxo)acetyl]pyridine-2-carboxylic acid](/img/structure/B599497.png)